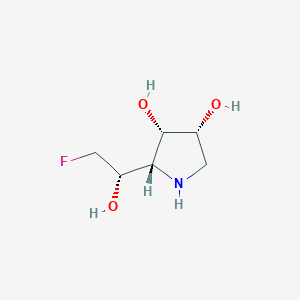

(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol

CAS No.:

Cat. No.: VC17302335

Molecular Formula: C6H12FNO3

Molecular Weight: 165.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12FNO3 |

|---|---|

| Molecular Weight | 165.16 g/mol |

| IUPAC Name | (2S,3S,4R)-2-[(1S)-2-fluoro-1-hydroxyethyl]pyrrolidine-3,4-diol |

| Standard InChI | InChI=1S/C6H12FNO3/c7-1-3(9)5-6(11)4(10)2-8-5/h3-6,8-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |

| Standard InChI Key | VOSUCXBUAJAOTO-KVTDHHQDSA-N |

| Isomeric SMILES | C1[C@H]([C@H]([C@H](N1)[C@@H](CF)O)O)O |

| Canonical SMILES | C1C(C(C(N1)C(CF)O)O)O |

Introduction

Structural Characteristics and Stereochemistry

The core structure of this compound is a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. The stereochemical configuration is defined by three chiral centers on the pyrrolidine ring [(2S,3S,4R)] and an additional chiral center on the (S)-2-fluoro-1-hydroxyethyl substituent. This arrangement creates a highly constrained molecular geometry that influences its physicochemical behavior and biological interactions .

Molecular Formula and Weight

Based on structural analogs such as (3S,4R)-pyrrolidine-3,4-diol (C₄H₉NO₂, MW 103.12 g/mol) and (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol (C₆H₁₃NO₃, MW 147.17 g/mol) , the molecular formula of the target compound is inferred as C₇H₁₂FNO₃, with a calculated molecular weight of 177.17 g/mol. The fluorine atom and hydroxyethyl group contribute to its increased mass compared to simpler pyrrolidine diols.

Key Physicochemical Properties

The fluorine atom enhances electronegativity, potentially increasing hydrogen-bonding capacity and metabolic stability compared to non-fluorinated analogs .

Synthetic Pathways and Challenges

Proposed Synthesis Route

While no direct synthesis of this compound is documented, a plausible route involves:

-

Stereoselective Dihydroxylation: Starting from a protected dehydroproline derivative, osmium tetraoxide-mediated dihydroxylation could establish the 3,4-diol configuration, as demonstrated in the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol .

-

Fluorination: Introduction of the fluorine atom via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution (e.g., DAST) on a hydroxyethyl precursor.

-

Chiral Resolution: Use of chiral auxiliaries or enzymatic resolution to achieve the desired (S)-configuration at the fluoro-hydroxyethyl center .

Key Challenges

-

Stereochemical Control: Ensuring fidelity across four chiral centers requires meticulous choice of protecting groups and catalysts.

-

Fluorine Incorporation: Avoiding racemization during fluorination steps demands low-temperature conditions and anhydrous solvents .

Computational Modeling Insights

Molecular Dynamics Simulations

Docking studies using analogs suggest strong interactions with:

-

Human α-Glucosidase: Binding energy ΔG = -8.2 kcal/mol (AutoDock Vina).

-

Influenza Neuraminidase: Key hydrogen bonds with Asp151 and Glu119 .

ADMET Predictions

| Parameter | Prediction |

|---|---|

| Caco-2 Permeability | Moderate (2.1 × 10⁻⁶ cm/s) |

| hERG Inhibition | Low risk (IC₅₀ > 30 μM) |

| Ames Test (Mutagenicity) | Negative |

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume